molecular formula C19H17F2N3O2S B2805894 2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide CAS No. 897455-08-2

2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

Cat. No.: B2805894
CAS No.: 897455-08-2
M. Wt: 389.42
InChI Key: MYEWXTVHPMNEHS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzamide ring, an imidazole ring substituted with a methoxyphenyl group, and a thioethyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a thiol under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzyl halide reacts with the imidazole derivative.

    Formation of the Thioethyl Linkage: The thioethyl linkage is formed by reacting the imidazole derivative with an appropriate thioalkylating agent.

    Introduction of the Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination of the benzamide ring.

    Final Coupling Reaction: The final step involves coupling the fluorinated benzamide with the imidazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the imidazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzamide ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives, deoxygenated products.

    Substitution: Substituted benzamide derivatives, modified imidazole compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the imidazole and methoxyphenyl groups, making it less complex.

    N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide: Lacks the fluorine atoms, which may affect its chemical properties and biological activity.

    2,6-difluoro-N-(2-(thioethyl)benzamide: Lacks the imidazole and methoxyphenyl groups, resulting in different reactivity and applications.

Uniqueness

2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is unique due to the combination of fluorine atoms, an imidazole ring, and a methoxyphenyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c1-26-13-7-5-12(6-8-13)16-11-23-19(24-16)27-10-9-22-18(25)17-14(20)3-2-4-15(17)21/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEWXTVHPMNEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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